molecular formula C7H14N2 B096551 N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine CAS No. 18631-71-5

N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine

カタログ番号 B096551
CAS番号: 18631-71-5
分子量: 126.2 g/mol
InChIキー: VFPIMXUWBJRDMY-LMJRQTCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine, commonly known as NBQX, is a non-competitive antagonist of AMPA receptors. It is a synthetic compound that has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.

作用機序

NBQX is a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the receptor site, NBQX blocks the influx of calcium ions into the cell, which prevents the depolarization of the cell membrane and the subsequent release of neurotransmitters.

生化学的および生理学的効果

NBQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. NBQX has also been shown to reduce the size of ischemic lesions in animal models of stroke. Additionally, NBQX has been shown to reduce chronic pain in animal models of neuropathic pain.

実験室実験の利点と制限

One of the main advantages of using NBQX in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively study the role of AMPA receptors in various biological processes. However, one limitation of using NBQX is its potential off-target effects on other ionotropic glutamate receptors, such as kainate receptors.

将来の方向性

There are several potential future directions for research on NBQX. One area of interest is the development of more specific AMPA receptor antagonists that can selectively target different subtypes of AMPA receptors. Another area of interest is the use of NBQX in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term effects of NBQX on the central nervous system.

合成法

NBQX can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline with triethylamine and but-2-enal to form the intermediate compound. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to produce the final product, NBQX.

科学的研究の応用

NBQX has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in treating epilepsy, ischemia, and chronic pain. NBQX has also been used to study the role of AMPA receptors in synaptic plasticity and memory formation.

特性

CAS番号

18631-71-5

製品名

N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine

分子式

C7H14N2

分子量

126.2 g/mol

IUPAC名

N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine

InChI

InChI=1S/C7H14N2/c1-4-5-6-8-9-7(2)3/h4-7,9H,1-3H3/b5-4+,8-6-

InChIキー

VFPIMXUWBJRDMY-LMJRQTCTSA-N

異性体SMILES

C/C=C/C=N\NC(C)C

SMILES

CC=CC=NNC(C)C

正規SMILES

CC=CC=NNC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。